1-Cyclopropylpiperazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

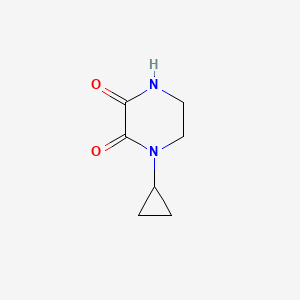

1-Cyclopropylpiperazine-2,3-dione is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.169 . It is used for research purposes.

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclopropylpiperazine-2,3-dione, has been a subject of recent research . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Cyclopropylpiperazine-2,3-dione consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopropyl group attached to it .Physical And Chemical Properties Analysis

1-Cyclopropylpiperazine-2,3-dione is a solid substance at room temperature . It has a molecular weight of 154.17 .Scientific Research Applications

Versatile Organic Substrates

1-Cyclopropylpiperazine-2,3-dione, similar to its analogs in the 3-ylidenepiperazine-2,5-diones family, acts as a versatile organic substrate. This compound, known for its inclusion of didehydroamino acid moieties, showcases a range of addition reactions due to its enamine and Michael reactivity. This reactivity enables the production of natural product analogues and precursors for α-amino or α-keto acid derivatives through stereoselective transformations. The diketopiperazine ring in these compounds can be cleaved, offering a pathway to diverse biochemical applications, including the synthesis of interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Aromatase Inhibitory Activity

Compounds derived from the structural framework of 1-Cyclopropylpiperazine-2,3-dione have shown potent aromatase inhibitory activity. This is crucial in the development of therapeutic agents for hormone-dependent diseases, such as breast cancer. The synthesis of novel azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones demonstrated significant inhibition of human placental aromatase, suggesting their potential as drugs for endocrine therapy of hormone-dependent tumors (Staněk et al., 1991).

Drug Design and Isosteres

The cyclopentane-1,3-dione unit, related to 1-Cyclopropylpiperazine-2,3-dione, has been explored as an isostere for the carboxylic acid functional group in drug design. This research has demonstrated the potential of cyclopentane-1,3-diones to substitute for carboxylic acid, leading to the development of potent thromboxane A2 receptor antagonists. Such studies contribute significantly to the innovation of new therapeutic compounds, enhancing the effectiveness and specificity of drug action (Ballatore et al., 2011).

Safety And Hazards

The safety information for 1-Cyclopropylpiperazine-2,3-dione indicates that it may be harmful if swallowed or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

1-cyclopropylpiperazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-7(11)9(4-3-8-6)5-1-2-5/h5H,1-4H2,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUJANYWHBAIDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667875 |

Source

|

| Record name | 1-Cyclopropylpiperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylpiperazine-2,3-dione | |

CAS RN |

120436-04-6 |

Source

|

| Record name | 1-Cyclopropylpiperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;5-(dimethylamino)-2-[4-(dimethylamino)-2-sulfonatobenzoyl]benzenesulfonate](/img/structure/B571115.png)

![N-Ethyl-N-[(piperazin-2-yl)methyl]ethanamine](/img/structure/B571118.png)

![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)

![2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine](/img/structure/B571128.png)

![1-Amino-4-[(m-tolyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid cyclohexyl ester](/img/structure/B571134.png)